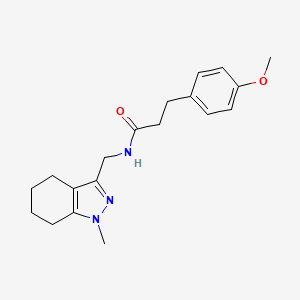

3-(4-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propanamide

Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (molecular formula: C₁₃H₁₃N₇O₃; monoisotopic mass: 315.107987) is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 4. The structure also includes a methylene-linked acetamide moiety connected to a 6-oxopyridazinyl group . This dual-heterocyclic architecture positions the compound within a broader class of pyridazine derivatives, which are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-22-18-6-4-3-5-16(18)17(21-22)13-20-19(23)12-9-14-7-10-15(24-2)11-8-14/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYFTAMCNCEFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propanamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C19H24N2O2

- Molecular Weight : 312.41 g/mol

- CAS Number : 1448130-03-7

The structure includes a methoxyphenyl group and an indazole moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neuroprotective Effects : The indazole component has been linked to neuroprotective properties. Research indicates that compounds with indazole structures can modulate neuroinflammatory pathways and protect against neuronal cell death in models of ischemic injury .

- Anti-inflammatory Activity : The methoxyphenyl group is associated with anti-inflammatory effects. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various tissues .

- Anticancer Potential : Preliminary studies have indicated that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 3-(4-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propanamide.

Case Study 1: Neuroprotection in Ischemic Models

A study investigating the neuroprotective effects of the compound demonstrated that administration prior to ischemic events significantly improved survival rates and neurological outcomes in rodent models. The mechanism was linked to reduced oxidative stress and inflammation in brain tissues .

Case Study 2: Anti-inflammatory Response

In a controlled experiment, the compound was shown to effectively reduce markers of inflammation (such as IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-induced inflammatory models. This suggests potential applications in treating inflammatory diseases.

Case Study 3: Cancer Cell Line Studies

In vitro studies on glioma cell lines revealed that the compound inhibited cell proliferation and induced apoptosis via mitochondrial pathways. This highlights its potential as a candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Derivatives

- Structure : These compounds feature a dihydro-4H-pyridazin-6-one core substituted with a p-tolyl group and an acetamide side chain .

- Key Differences : Unlike the target compound, they lack the triazolo[4,3-b]pyridazine ring and instead incorporate a saturated dihydropyridazine system. The p-tolyl substituent may enhance lipophilicity compared to the methoxy group in the target compound.

- Biological Activity: Reported activities include antimicrobial, analgesic, and anti-inflammatory effects, suggesting that pyridazinone derivatives broadly modulate inflammatory mediators like COX-2 .

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide

- Structure : This analog shares the triazolo[4,3-b]pyridazine core but replaces the acetamide-linked 6-oxopyridazinyl group with a benzimidazole-ethyl-propanamide chain .

- Key Differences : The extended propanamide linker and benzimidazole substituent likely improve membrane permeability or target specificity for kinase inhibition (a common benzimidazole-associated activity).

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide

- Structure : Features a butanamide linker and a thiazole-pyridine substituent .

- Key Differences : The thiazole-pyridine moiety may confer metal-binding capabilities or enhance interactions with ATP-binding pockets in kinases.

Functional Analogs with Bioisosteric Replacements

(Substituted-Phenyl-1,2,4-Oxadiazol-5-Yl) Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]oxazin-4-yl)acetamide

- Structure: Replaces the triazolo-pyridazine core with a benzo[b][1,4]oxazinone system linked to an oxadiazole ring .

Comparative Data Table

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (temperature, solvent, pH) and the use of catalysts to enhance yields. Microwave-assisted synthesis can improve efficiency by enabling uniform heating and reducing reaction times. Purification steps, such as column chromatography or recrystallization, are critical for isolating high-purity products. Analytical techniques like TLC and NMR should be employed to monitor reaction progress and validate purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : X-ray crystallography (using SHELX or WinGX for data refinement ) and spectroscopic methods (¹H/¹³C NMR, IR, mass spectrometry) are essential. For crystalline samples, single-crystal diffraction provides definitive structural confirmation. Computational tools like density functional theory (DFT) can supplement experimental data to resolve ambiguities in stereochemistry or bonding .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel or reverse-phase matrices is commonly used. Solvent selection (e.g., dichloromethane, ethanol) depends on polarity. For challenging separations, preparative HPLC or recrystallization in solvents like methanol-water mixtures may improve purity. Regular TLC monitoring ensures optimal separation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Systematic modification of functional groups (e.g., methoxyphenyl, indazole) combined with in vitro assays (e.g., enzyme inhibition, receptor binding) can identify pharmacophores. Computational docking (AutoDock, Schrödinger) predicts binding affinities, while molecular dynamics simulations assess stability in biological environments. Comparative analysis with structurally similar compounds (e.g., tetrazole or oxadiazole derivatives) highlights critical structural motifs .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

- Methodological Answer : Reproducibility requires standardized assay conditions (e.g., cell lines, incubation times). Dose-response curves and negative controls validate specificity. Conflicting data may arise from impurities; orthogonal analytical methods (HPLC-MS, elemental analysis) ensure compound integrity. Meta-analyses of published datasets can identify trends obscured by experimental variability .

Q. How can computational tools like COMSOL Multiphysics model reaction mechanisms or pharmacokinetics?

- Methodological Answer : COMSOL enables finite element analysis (FEA) to simulate reaction kinetics, diffusion, or fluid dynamics in synthesis processes. For pharmacokinetics, compartmental modeling predicts absorption/distribution profiles. AI integration (e.g., neural networks) optimizes parameters like reaction temperature or solvent ratios, reducing trial-and-error experimentation .

Q. What strategies are effective for studying the compound’s interaction with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Cryo-EM or X-ray crystallography of ligand-target complexes provides structural insights. In vivo studies (e.g., zebrafish models) assess bioavailability and toxicity. Cross-referencing with databases (PubChem, ChEMBL) contextualizes activity relative to known drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.